molecular formula C16H17F2NO B15219790 2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine

2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine

Katalognummer: B15219790
Molekulargewicht: 277.31 g/mol
InChI-Schlüssel: PDTFPIUNLVEQGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of two 4-fluorophenyl groups attached to an ethoxy group, which is further connected to an ethan-1-amine moiety. The unique structure of this compound makes it a subject of interest in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine typically involves the reaction of 4-fluorobenzyl alcohol with appropriate reagents to form the desired product. One common method involves the use of a high-acidity ionic liquid as a catalyst to facilitate the reaction . The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures the high yield and purity of the final product. The reaction parameters are optimized to achieve maximum efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1,1-Bis(4-fluorophenyl)ethoxy)ethan-1-amine stands out due to its unique structural features, which confer distinct chemical and biological properties. Its dual 4-fluorophenyl groups and ethoxy linkage make it particularly versatile in various applications, differentiating it from other similar compounds.

Eigenschaften

Molekularformel

C16H17F2NO

Molekulargewicht

277.31 g/mol

IUPAC-Name

2-[1,1-bis(4-fluorophenyl)ethoxy]ethanamine

InChI

InChI=1S/C16H17F2NO/c1-16(20-11-10-19,12-2-6-14(17)7-3-12)13-4-8-15(18)9-5-13/h2-9H,10-11,19H2,1H3

InChI-Schlüssel

PDTFPIUNLVEQGU-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.